Acetylleucine monoethanolamine

Pharmacokinetics Enantioselectivity Oral bioavailability

Acetylleucine monoethanolamine (CAS 149-90-6) is the ethanolamine salt of N-acetyl-DL-leucine, a racemic (1:1) mixture of N-acetyl-L-leucine and N-acetyl-D-leucine enantiomers. This acetylated derivative of the essential branched-chain amino acid L-leucine has been marketed as an over-the-counter vertigo treatment (Tanganil™) in France since 1957, and its purified L-enantiomer (levacetylleucine) received FDA approval in 2024 for neurological manifestations of Niemann-Pick disease type C (NPC).

Molecular Formula C10H22N2O4
Molecular Weight 234.29 g/mol
CAS No. 149-90-6
Cat. No. B12764224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylleucine monoethanolamine
CAS149-90-6
Molecular FormulaC10H22N2O4
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C.C(CO)N
InChIInChI=1S/C8H15NO3.C2H7NO/c1-5(2)4-7(8(11)12)9-6(3)10;3-1-2-4/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12);4H,1-3H2
InChIKeyRUNLLFIZXARADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylleucine Monoethanolamine (CAS 149-90-6) Procurement Guide: Differentiated Evidence for the Racemic N-Acetyl-DL-Leucine Drug Substance


Acetylleucine monoethanolamine (CAS 149-90-6) is the ethanolamine salt of N-acetyl-DL-leucine, a racemic (1:1) mixture of N-acetyl-L-leucine and N-acetyl-D-leucine enantiomers . This acetylated derivative of the essential branched-chain amino acid L-leucine has been marketed as an over-the-counter vertigo treatment (Tanganil™) in France since 1957, and its purified L-enantiomer (levacetylleucine) received FDA approval in 2024 for neurological manifestations of Niemann-Pick disease type C (NPC) . The compound is characterized as a small-molecule modified amino acid (molecular weight 234.29 g/mol for the monoethanolamine salt; corresponding free acid N-acetyl-DL-leucine MW 173.21 g/mol) .

Why Generic Substitution Fails for Acetylleucine Monoethanolamine: Pharmacokinetic Enantiomer Divergence and Transporter-Switching Mechanism


In-class compounds—including unmodified L-leucine, isolated N-acetyl-L-leucine, and isolated N-acetyl-D-leucine—cannot be substituted for the racemic N-acetyl-DL-leucine in acetylleucine monoethanolamine without fundamentally altering pharmacological exposure and therapeutic outcomes. N-acetylation switches the transporter mechanism: L-leucine enters cells via the high-affinity, low-capacity L-type amino acid transporter (LAT1; Km ~0.2 mM) and undergoes saturation at low concentrations, whereas N-acetyl-L-leucine is a substrate for organic anion transporters OAT1/OAT3 (Km ~10 mM) and monocarboxylate transporter MCT1, enabling 50-fold higher concentrations before saturation . Critically, when administered as the racemate, the D-enantiomer inhibits intestinal uptake and first-pass metabolism of the L-enantiomer, producing grossly unequal systemic exposure: D-enantiomer Cmax is 25-fold higher and AUC 25-fold greater than the L-enantiomer . This stereochemically-driven pharmacokinetic interaction is absent when either enantiomer is administered alone, and absent entirely with L-leucine, meaning that any substitution between racemate, single enantiomer, or unacetylated precursor yields a pharmacokinetically non-equivalent product that will not reproduce the same systemic exposure profile .

Quantitative Differentiation Evidence for Acetylleucine Monoethanolamine (Racemic N-Acetyl-DL-Leucine) Relative to L-Enantiomer, D-Enantiomer, and L-Leucine


Pharmacokinetic Enantiomer Divergence: 25-Fold Higher Systemic Exposure of D-Enantiomer When Administered as Racemate

When N-acetyl-DL-leucine racemate was administered orally to mice at 100 mg/kg, the plasma Cmax of the D-enantiomer reached 86,100 ng/mL versus only 3,410 ng/mL for the L-enantiomer—a 25.2-fold higher Cmax for the D-enantiomer. The AUC₀₋ₗₐₛₜ was similarly skewed: 57,800 h×ng/mL for N-acetyl-D-leucine compared to 2,560 h×ng/mL for N-acetyl-L-leucine, yielding a 22.6-fold difference (L/D AUC ratio = 0.04) . When purified N-acetyl-L-leucine was administered instead of the racemate, the L-enantiomer Cmax increased to 16,800 ng/mL (a 4.9-fold increase) and AUC increased to 11,400 h×ng/mL (a 4.5-fold increase), confirming that the D-enantiomer inhibits L-enantiomer absorption . This inhibition is further evidenced by dose proportionality greater than unity for the L-enantiomer when administered alone, indicating saturable uptake processes .

Pharmacokinetics Enantioselectivity Oral bioavailability

Transporter Switching: 50-Fold Higher Saturation Threshold for N-Acetyl-L-Leucine Versus L-Leucine

N-acetylation of L-leucine fundamentally changes its cellular uptake mechanism. L-leucine is transported by the L-type amino acid transporter (LAT1) with high affinity (Km ~0.2 mM) and low capacity, meaning uptake saturates at low micromolar concentrations . In contrast, N-acetyl-L-leucine is a translocated substrate for organic anion transporters OAT1 and OAT3 with low affinity (Km ~10 mM), as well as for monocarboxylate transporter MCT1 . The clinical consequence is that L-leucine uptake becomes saturated at a concentration 50-fold lower than N-acetyl-L-leucine, meaning the acetylated form can achieve far higher intracellular concentrations before transport saturation occurs . At physiological pH, L-leucine exists as a zwitterion, whereas N-acetyl-L-leucine is predominantly an anion, rationalizing this transporter selectivity switch . This differential transport mechanism is a property conferred specifically by N-acetylation and is shared by both enantiomers of the racemate; unacetylated L-leucine lacks this property entirely.

Membrane transport OAT1/OAT3 MCT1 LAT1

Enantiomer-Specific Lysosomal Volume Correction: L-Enantiomer Superior to DL-Racemate and D-Enantiomer in NPC Cells

In NPC1⁻/⁻ Chinese Hamster Ovary cells, both N-acetyl-DL-leucine (racemate) and N-acetyl-L-leucine reduced relative lysosomal volume in a dose-dependent manner as measured by LysoTracker fluorescence . In patient-derived fibroblasts from individuals with severe NPC, N-acetyl-L-leucine achieved the greatest reduction in relative lysosomal volume (p < 0.001), followed by N-acetyl-DL-leucine (p < 0.01), while treatment with N-acetyl-D-leucine did not reach statistical significance . This establishes a rank order of efficacy: N-acetyl-L-leucine > N-acetyl-DL-leucine (racemate) > N-acetyl-D-leucine (no significant effect) . The racemate's intermediate efficacy is consistent with it containing 50% active L-enantiomer and 50% inactive D-enantiomer.

Lysosomal storage disorder NPC1 LysoTracker Enantiomer comparison

Clinical Efficacy: N-Acetyl-L-Leucine SARA Score Improvement of -1.28 Points Over Placebo in Phase 3 NPC Trial

In a double-blind, placebo-controlled, crossover Phase 3 trial (NCT05163288) enrolling 60 patients with genetically confirmed NPC (ages 5–67), 12 weeks of N-acetyl-L-leucine treatment (4 g/day for patients ≥13 years; 2–4 g/day weight-based for ages 4–12) resulted in a mean change from baseline in total SARA score of –1.97 ± 2.43 points, compared to –0.60 ± 2.39 points with placebo, yielding a least-squares mean difference of –1.28 points (95% CI: –1.91 to –0.65; P < 0.001) . This trial formed the basis of the FDA approval of levacetylleucine (Aqneursa) in September 2024 . By contrast, a randomized crossover trial of N-acetyl-DL-leucine racemate (ALCAT trial, N=108) in cerebellar ataxia found that 6-week treatment was not effective compared to placebo, with only mild adverse events reported . This discrepancy between the racemate's negative Phase 3 result in cerebellar ataxia and the L-enantiomer's positive Phase 3 result in NPC highlights that the L-enantiomer—not the racemate—is responsible for the clinically validated efficacy signal.

Randomized controlled trial SARA score Niemann-Pick type C FDA approval

Vestibular Compensation: L-Enantiomer Accelerates Postural Recovery by ~6 Days vs. Controls; D-Enantiomer Has No Effect

In a rat model of unilateral chemical labyrinthectomy (UL), intravenous N-acetyl-DL-leucine (24 mg i.v., equivalent to 60 mg/kg) and N-acetyl-L-leucine both produced a significant reduction in postural imbalance scores on day 7 post-lesion compared to sham treatment (p < 0.03 and p < 0.01, respectively), while N-acetyl-D-leucine at the same dose had no significant effect . The course of postural compensation in both the DL- and L-groups was accelerated by approximately 6 days relative to controls . Furthermore, the effect of N-acetyl-L-leucine was dose-dependent: 60 mg/kg was effective, but 15 mg/kg and 3.75 mg/kg had no significant effect . Only N-acetyl-L-leucine (not N-acetyl-D-leucine) caused a significant increase in regional cerebral glucose metabolism (rCGM) in the vestibulocerebellum and a decrease in the posterolateral thalamus . These data demonstrate that the vestibular compensation activity of the racemate is attributable solely to its L-enantiomer content, with the D-enantiomer being pharmacologically inert in this model.

Vestibular compensation Unilateral labyrinthectomy Postural imbalance Rat model

Physicochemical Differentiation: Racemate vs. L-Enantiomer Solubility and Formulation Properties

The monoethanolamine salt form (CAS 149-90-6) and the free acid N-acetyl-DL-leucine racemate (CAS 99-15-0) exhibit distinct physicochemical profiles from the purified L-enantiomer (CAS 1188-21-2). The racemate free acid has a melting point of 150 °C , whereas the L-enantiomer decomposes at 245–248 °C . The racemate free acid is practically insoluble in water (<1 mg/mL) but soluble in DMSO (34 mg/mL, 196.29 mM) and ethanol (34 mg/mL) at 25 °C . In contrast, N-acetyl-L-leucine shows water solubility of ~8.1 mg/mL at 25 °C (0.05 M), with DMSO solubility reported between 22.5 and 35 mg/mL depending on source . The monoethanolamine salt formation in CAS 149-90-6 enhances aqueous solubility relative to the free acid, making it suitable for oral solution and granule formulations . Commercial analytical specifications for the racemate free acid include HPLC purity ≥99.0% (typical 99.04%) .

Solubility Formulation Melting point Salt form

Optimal Research and Industrial Application Scenarios for Acetylleucine Monoethanolamine (CAS 149-90-6)


Preclinical Pharmacokinetic Studies of Enantiomer-Drug Interactions

Acetylleucine monoethanolamine is the ideal test article for investigating stereoselective pharmacokinetic interactions, as the racemate uniquely exhibits D-enantiomer-mediated inhibition of L-enantiomer intestinal uptake and first-pass metabolism . Researchers can use the racemate to study carrier-mediated drug-drug interactions at the level of OAT1/OAT3 and MCT1 transporters, with the D-enantiomer serving as an intrinsic inhibitor within the same dose form. The 25-fold differential in Cmax and AUC between enantiomers when administered as the racemate provides a robust signal-to-noise ratio for analytical method validation and transporter phenotyping studies .

Vestibular and Cerebellar Ataxia Animal Model Research

For studies of vestibular compensation following unilateral labyrinthectomy in rodent models, acetylleucine monoethanolamine (or its free acid equivalent) provides a validated tool compound that accelerates postural compensation by approximately 6 days . The racemate can be used at 60 mg/kg i.v. to demonstrate pharmacological activity while differentiating from the inactive D-enantiomer as a negative control within the same experimental design . This enables direct enantiomer-controlled experimental designs without requiring separate sourcing of individual enantiomers.

Formulation Development and Salt Selection Screening

The monoethanolamine salt form (CAS 149-90-6) offers distinct solubility and handling advantages over the free acid racemate for aqueous formulation development. As demonstrated by the FDA-approved levacetylleucine oral suspension formulation (Aqneursa), the salt approach enables weight-based pediatric dosing from 2–4 g/day . Formulation scientists procuring CAS 149-90-6 can leverage the established 36-month lyophilized powder stability and defined DMSO/ethanol solubility of 34 mg/mL for developing both oral and parenteral prototype formulations.

Lysosomal Storage Disorder Cell-Based Assay Development

In NPC1⁻/⁻ cell models, acetylleucine monoethanolamine can be used as the racemic reference standard in LysoTracker-based lysosomal volume assays, where N-acetyl-DL-leucine reduces lysosomal volume in NPC patient fibroblasts (p < 0.01), positioned between the more effective L-enantiomer (p < 0.001) and the inactive D-enantiomer . This three-point efficacy gradient (L > DL > D) makes the racemate an essential intermediate reference for screening novel acetylated amino acid derivatives and for calibrating enantiomer-specific activity in NPC and other lysosomal storage disorder drug discovery programs.

Quote Request

Request a Quote for Acetylleucine monoethanolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.